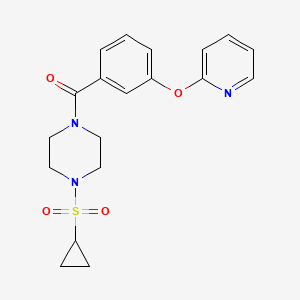
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone, also known as CSPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CSPM is a small molecule that has shown promising results in preclinical studies, particularly in the fields of cancer and neurological disorders.
Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Studies
- Research on derivatives of cyclopropyl and piperazin-1-yl methanone compounds has demonstrated significant anticancer and antituberculosis activities. A series of these derivatives were synthesized and tested, showing promising results against human breast cancer cell lines and Mycobacterium tuberculosis, indicating potential therapeutic applications in treating cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Enzyme Inhibition for Therapeutic Applications
- Another study focused on the synthesis of derivatives involving piperazinyl and furyl methanone, which were evaluated for their enzyme inhibitory activities. Some compounds exhibited considerable inhibition against α-glucosidase enzyme, suggesting their potential as therapeutic agents for diseases where such inhibition is beneficial (Abbasi et al., 2019).
Neuropharmacological Properties
- Compounds structurally related to piperazin-1-yl methanone have been explored for their neuropharmacological properties, including as novel antidepressants. The metabolism of these compounds involves cytochrome P450 enzymes, highlighting their significance in drug development for mental health disorders (Hvenegaard et al., 2012).
Antimicrobial Activity
- Research on pyridine derivatives, including piperazin-1-yl methanones, has shown variable and modest antimicrobial activity against different bacterial and fungal strains. These findings suggest potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Propiedades
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(3-pyridin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-19(21-10-12-22(13-11-21)27(24,25)17-7-8-17)15-4-3-5-16(14-15)26-18-6-1-2-9-20-18/h1-6,9,14,17H,7-8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRPOLFLELTHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

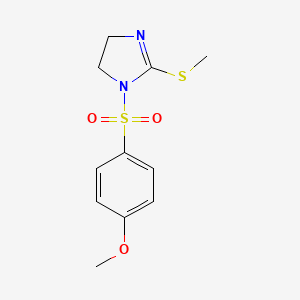
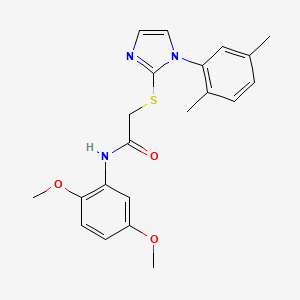
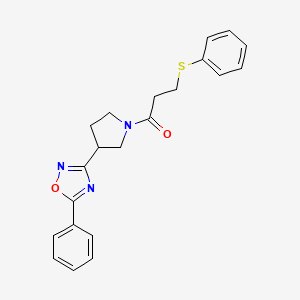
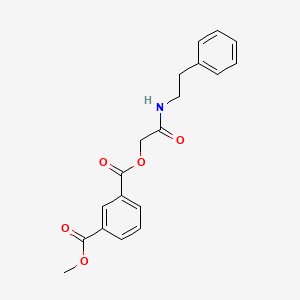
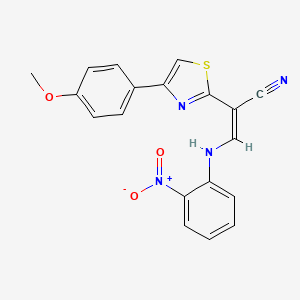
![N-(2,3-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2750252.png)
![7-{2-[(4,6-dimethylpyrimidin-2-yl)thio]ethyl}-3-methyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2750253.png)
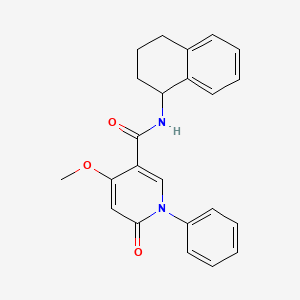
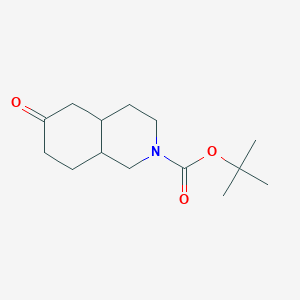
![4-isopropoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2750259.png)
![2-ethoxy-6-methyl-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2750263.png)
![Ethyl 2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)hexanoate](/img/structure/B2750264.png)
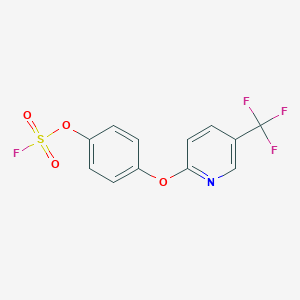
![1-(Chloromethyl)-3-[(2,5-difluorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2750267.png)